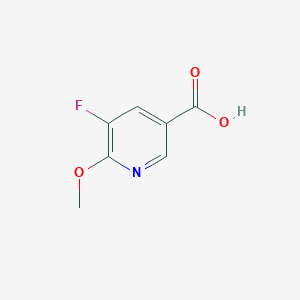

5-Fluoro-6-methoxynicotinic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-fluoro-6-methoxypyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO3/c1-12-6-5(8)2-4(3-9-6)7(10)11/h2-3H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOYCMDNRKZENOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=N1)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40717125 | |

| Record name | 5-Fluoro-6-methoxypyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40717125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

953780-42-2 | |

| Record name | 5-Fluoro-6-methoxypyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40717125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-Fluoro-6-methoxynicotinic Acid (CAS Number 953780-42-2)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-Fluoro-6-methoxynicotinic acid, a substituted pyridine derivative of interest in medicinal chemistry. As a Senior Application Scientist, this document is structured to deliver not just data, but also to explain the scientific rationale behind the compound's synthesis, properties, and potential applications, grounded in established chemical principles.

Introduction: The Strategic Value of Fluorinated Pyridines

This compound (CAS 953780-42-2) is a heterocyclic building block belonging to the family of functionalized nicotinic acids.[1][2][3][4][5] The strategic incorporation of fluorine and methoxy groups onto the pyridine core offers medicinal chemists a powerful tool to modulate the physicochemical and pharmacological properties of larger molecules.

The pyridine ring is a common scaffold in numerous pharmaceuticals due to its ability to engage in hydrogen bonding and its relative metabolic stability. The introduction of a fluorine atom can significantly alter a molecule's properties, including:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, often blocking sites of oxidative metabolism and thereby increasing the half-life of a drug candidate.

-

Lipophilicity and Permeability: Fluorine substitution can enhance a molecule's ability to cross biological membranes.[6][7]

-

Binding Affinity: The high electronegativity of fluorine can lead to favorable interactions with target proteins, potentially increasing potency and selectivity.

The methoxy group further functionalizes the molecule, providing an additional site for hydrogen bonding and influencing the electronic nature of the pyridine ring. This combination of substituents makes this compound a valuable intermediate for the synthesis of novel therapeutic agents. It is classified as a member of the "Protein Degrader Building Blocks" family by some suppliers, suggesting its potential utility in the rapidly advancing field of targeted protein degradation.[2]

Physicochemical and Spectroscopic Properties

A summary of the key physicochemical properties for this compound is presented below. These values are primarily computed predictions from chemical databases and provide a foundational understanding of the molecule's characteristics.

| Property | Value | Source |

| CAS Number | 953780-42-2 | [1][2][3][4][5] |

| Molecular Formula | C₇H₆FNO₃ | [1][2][3][4] |

| Molecular Weight | 171.13 g/mol | [1][2][3][4] |

| Appearance | Off-white to light brown solid | Generic Supplier Data |

| Monoisotopic Mass | 171.03317122 Da | [4] |

| XLogP3 (Predicted) | 0.8 | [6] |

| Hydrogen Bond Donor Count | 1 | [4] |

| Hydrogen Bond Acceptor Count | 4 | [4] |

| Rotatable Bond Count | 2 | [4] |

| Topological Polar Surface Area | 59.4 Ų | [4] |

| pKa (Predicted) | 3.40 ± 0.10 | Chemicalize Prediction |

Spectroscopic Characterization

While specific experimental spectroscopic data for this compound is not publicly available in the scientific literature, chemical suppliers confirm its availability upon request.[1][8] Based on the structure, the expected spectroscopic signatures would be:

-

¹H NMR: Signals corresponding to the two aromatic protons on the pyridine ring, the methoxy group protons, and the acidic proton of the carboxylic acid. The fluorine atom will cause characteristic splitting patterns (coupling) in the signals of adjacent protons.

-

¹³C NMR: Seven distinct carbon signals, with the carbon atom bonded to fluorine exhibiting a large one-bond coupling constant (¹JCF).

-

¹⁹F NMR: A singlet or a multiplet depending on the coupling with nearby protons.

-

Mass Spectrometry (MS): An exact mass measurement confirming the molecular formula C₇H₆FNO₃. Predicted mass spectrometry data for various adducts is available.[6] For example, the [M+H]⁺ ion is predicted at m/z 172.04045.[6]

Synthesis of this compound: A Proposed Methodology

The proposed synthesis involves the oxidation of a corresponding aldehyde precursor, 5-fluoro-6-methoxynicotinaldehyde. This transformation is a common and reliable method for the preparation of carboxylic acids.

Diagram of the Proposed Synthetic Workflow

Caption: Proposed workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol (Proposed)

This protocol is adapted from the synthesis of the isomeric 5-fluoro-2-methoxynicotinic acid as described in U.S. Patent 9,096,593 B2.[9]

-

Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer, dissolve 5-fluoro-6-methoxynicotinaldehyde (1.0 equivalent) in a solvent mixture of 1,4-dioxane and water (e.g., a 3:1 ratio).

-

Rationale: The mixed solvent system ensures the solubility of both the organic starting material and the inorganic oxidizing agent.

-

-

Reagent Addition: To the stirred solution at room temperature, add sodium chlorite (NaClO₂, ~1.8 equivalents) followed by sulfamic acid (~7.6 equivalents).

-

Rationale: Sodium chlorite is the oxidizing agent. Sulfamic acid is used as a scavenger for the hypochlorite byproduct, preventing unwanted side reactions.

-

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction is typically rapid and can be monitored for the consumption of the starting aldehyde by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent, such as ethyl acetate.

-

Rationale: This step separates the desired organic product from the aqueous phase containing inorganic salts.

-

-

Purification: Wash the combined organic layers sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Rationale: These washing steps remove any remaining water-soluble impurities. Drying removes residual water before solvent evaporation.

-

-

Final Product Characterization: The crude this compound can be further purified by recrystallization or column chromatography if necessary. The final product's identity and purity should be confirmed using standard analytical techniques (NMR, MS, and HPLC).

Applications in Drug Discovery and Medicinal Chemistry

While specific biological activities for this compound have not been extensively reported in peer-reviewed literature, its structural motifs are present in compounds investigated for various therapeutic targets. Its value lies in its utility as a versatile chemical intermediate.

Diagram of Potential Application Areas

Caption: Potential synthetic transformations and resulting therapeutic areas.

-

Scaffold for Bioactive Molecules: The carboxylic acid group serves as a handle for amide bond formation, a cornerstone of medicinal chemistry. This allows for the coupling of this compound to a wide array of amine-containing fragments to explore structure-activity relationships (SAR).

-

Kinase Inhibitors: The pyridine scaffold is a well-established "hinge-binding" motif in many kinase inhibitors. The fluorine and methoxy substituents can be used to fine-tune binding interactions and improve pharmacokinetic properties.

-

Targeted Protein Degradation: As suggested by its classification by some suppliers, this molecule could be used as a building block for Proteolysis Targeting Chimeras (PROTACs). The carboxylic acid can be used to link to a ligand for an E3 ubiquitin ligase or a ligand for a target protein.

-

GPCR Modulators: Nicotinic acid and its derivatives are known to interact with G-protein coupled receptors (GPCRs). This scaffold could be elaborated to develop novel modulators for this important class of drug targets.

Safety and Handling

Detailed toxicological data for this compound is not available. However, based on safety data sheets for structurally related compounds, the following general precautions should be observed:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and strategically designed building block for medicinal chemistry and drug discovery. While detailed public data on its synthesis and biological applications are sparse, its structural features—a fluorinated and methoxylated pyridine carboxylic acid—offer significant potential for the development of novel therapeutics with improved pharmacological profiles. The proposed synthetic route provides a logical and feasible starting point for its preparation in a research setting. As with any specialized chemical, direct consultation with suppliers for analytical data is recommended for researchers intending to utilize this compound in their synthetic programs.

References

-

PubChemLite. (n.d.). This compound (C7H6FNO3). Retrieved January 5, 2026, from [Link]

-

PubChem. (n.d.). (5-Fluoro-6-methoxypyridin-3-yl)boronic acid. Retrieved January 5, 2026, from [Link]

- Google Patents. (1962). Process for preparing 5-fluoronicotinic acid. (US3027380A).

-

HDH Pharma Inc. (n.d.). This compound, min 95%, 100 mg. Retrieved January 5, 2026, from [Link]

-

001CHEMICAL. (n.d.). CAS No. 953780-42-2, this compound. Retrieved January 5, 2026, from [Link]

-

PubChem. (n.d.). 6-[(6-Fluoro-5-methoxy-2-pyridin-3-ylindol-1-yl)methyl]pyridine-2-carboxylic acid. Retrieved January 5, 2026, from [Link]

- Google Patents. (2022). Processes and intermediates for the preparation of (s)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl). (WO2022056100A1).

-

ResearchGate. (2020). Synthesis, spectroscopy and computational studies of selected hydroxyquinoline carboxylic acids and their selected fluoro-, thio-, and dithioanalogues. Retrieved January 5, 2026, from [Link]

-

PubChem. (n.d.). 6-Fluoro-5-methylpyridine-3-carboxylic acid. Retrieved January 5, 2026, from [Link]

-

PubChem. (n.d.). 6-Fluoronicotinic Acid. Retrieved January 5, 2026, from [Link]

Sources

- 1. molcore.com [molcore.com]

- 2. calpaclab.com [calpaclab.com]

- 3. 001chemical.com [001chemical.com]

- 4. echemi.com [echemi.com]

- 5. 5-FLUORO-6-METHOXY-3-PYRIDINECARBOXYLIC ACID | 953780-42-2 [amp.chemicalbook.com]

- 6. PubChemLite - this compound (C7H6FNO3) [pubchemlite.lcsb.uni.lu]

- 7. (5-Fluoro-6-methoxypyridin-3-yl)boronic acid | C6H7BFNO3 | CID 44717400 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 953780-42-2|this compound|BLD Pharm [bldpharm.com]

- 9. 5-Fluoro-2-methoxynicotinic acid | 884494-82-0 [m.chemicalbook.com]

An In-Depth Technical Guide to 5-Fluoro-6-methoxynicotinic Acid: A Core Building Block for Targeted Protein Degradation

Abstract

This technical guide provides a comprehensive overview of 5-Fluoro-6-methoxynicotinic acid, a key heterocyclic building block in modern medicinal chemistry. With the rise of novel therapeutic modalities, the strategic functionalization of core scaffolds has become paramount. This document details the fundamental molecular and physicochemical properties of this compound, its synthesis, and its critical application in the development of Proteolysis-Targeting Chimeras (PROTACs). Included are detailed, field-proven experimental protocols and logical frameworks designed to empower researchers in drug discovery and development.

Introduction: The Strategic Value of Substituted Nicotinic Acids

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals. Among these, the pyridine carboxylic acid scaffold is particularly prominent, found in drugs developed for a wide array of diseases including cancer, diabetes, and tuberculosis.[1][2] The precise placement of substituents on the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity and metabolic stability, which in turn dictates its pharmacological activity and selectivity.[3]

This compound (IUPAC name: 5-fluoro-6-methoxypyridine-3-carboxylic acid) has emerged as a valuable intermediate, particularly for its role as a "Protein Degrader Building Block".[4] This classification points directly to its utility in constructing PROTACs—heterobifunctional molecules that co-opt the body's own protein disposal machinery to eliminate disease-causing proteins. This guide will dissect the properties of this key molecule and provide practical workflows for its use.

Molecular and Physicochemical Profile

A thorough understanding of a building block's fundamental properties is essential for its effective use in multi-step synthetic campaigns. The key identifiers and physicochemical parameters for this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₆FNO₃ | [4] |

| Molecular Weight | 171.13 g/mol | [4] |

| CAS Number | 953780-42-2 | [4] |

| Appearance | Off-white to light brown solid | [5] |

| Predicted pKa | 3.40 ± 0.10 | [5] |

| Predicted XLogP3 | 0.8 | [6] |

| Predicted Boiling Point | 275.9 ± 35.0 °C at 760 mmHg | [5][6] |

| Predicted Density | 1.386 ± 0.06 g/cm³ | [5] |

Synthesis of this compound

While a specific, peer-reviewed synthesis for this compound is not prominently documented in publicly available literature, a plausible and efficient route can be designed based on established methodologies for analogous substituted pyridines.[1][5][6] The following protocol represents a logical, multi-step synthesis starting from commercially available precursors.

Causality Behind Experimental Choices: The strategy relies on building the functional groups around a pre-existing pyridine core. The choice of a dihalopyridine allows for sequential, regioselective nucleophilic aromatic substitution (SNAr). The methoxy group is installed first, followed by a metal-halogen exchange and carboxylation. This order is chosen because the methoxy group can influence the electronic properties of the ring for the subsequent steps.

Representative Synthesis Protocol

-

Step 1: Regioselective Methoxylation of 2,5-Difluoro-6-chloropyridine.

-

To a solution of 2,5-difluoro-6-chloropyridine (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF), add sodium methoxide (1.1 eq) portion-wise at 0 °C under an argon atmosphere.

-

Allow the reaction to warm to room temperature and stir for 16 hours, monitoring by TLC or LC-MS. The higher reactivity of the halogen at the 6-position often favors this substitution.

-

Upon completion, quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product via flash column chromatography to yield 5-fluoro-2-methoxy-6-chloropyridine.

-

-

Step 2: Grignard Formation and Carboxylation.

-

In a flame-dried, three-neck flask under argon, add magnesium turnings (1.5 eq) and a crystal of iodine to anhydrous tetrahydrofuran (THF).

-

Add a small portion of 5-fluoro-2-methoxy-6-chloropyridine from Step 1 dissolved in anhydrous THF to initiate Grignard formation.

-

Once the reaction initiates (as evidenced by heat and color change), add the remaining solution dropwise, maintaining a gentle reflux.

-

After the addition is complete, stir for an additional 2 hours at room temperature.

-

Cool the reaction mixture to -78 °C and bubble dry carbon dioxide gas through the solution for 1-2 hours.

-

Allow the mixture to warm slowly to room temperature, then quench by carefully adding 1 M hydrochloric acid.

-

Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

-

-

Step 3: Hydrolysis to the Carboxylic Acid.

-

This step may not be necessary if the carboxylation workup fully hydrolyzes the intermediate carboxylate salt, but is included for completeness.

-

Dissolve the crude product from Step 2 in a mixture of THF and water.

-

Add lithium hydroxide (2.0 eq) and stir at room temperature until the ester (if any) is fully hydrolyzed (monitor by TLC/LC-MS).

-

Acidify the reaction mixture to pH 3-4 with 1 M HCl.

-

Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound.

-

Application in PROTAC Synthesis

The carboxylic acid moiety of this compound is a versatile chemical handle for conjugation, most commonly through amide bond formation. In the context of PROTACs, this molecule can serve as the precursor to the warhead—the portion of the PROTAC that binds to the target Protein of Interest (POI).

PROTAC Synthesis Workflow

The general workflow involves coupling the POI-binding precursor (derived from our title compound) with a linker that is already attached to an E3 ligase ligand (e.g., derivatives of pomalidomide or thalidomide for the Cereblon E3 ligase).

Caption: General workflow for PROTAC synthesis via amide coupling.

Detailed Protocol: Amide Coupling for PROTAC Formation

This protocol describes a standard procedure for coupling this compound with an amine-functionalized linker attached to an E3 ligase ligand.

-

Reagent Preparation:

-

Dissolve this compound (1.0 eq) in anhydrous DMF.

-

In a separate vial, dissolve the amine-functionalized Linker-E3 Ligase Ligand (1.1 eq).

-

Prepare solutions of HATU (1,1-Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq) in anhydrous DMF.

-

-

Carboxylic Acid Activation:

-

To the solution of this compound, add the HATU solution followed by the DIPEA solution.

-

Stir the mixture at room temperature for 15-20 minutes to allow for the formation of the activated ester intermediate.

-

-

Coupling Reaction:

-

Add the solution of the Amine-Linker-E3 Ligase Ligand to the activated acid mixture.

-

Stir the reaction at room temperature for 12-24 hours.

-

Monitor the reaction progress by LC-MS until the starting carboxylic acid is consumed.

-

-

Work-up and Purification:

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by preparative High-Performance Liquid Chromatography (HPLC) to obtain the final, high-purity PROTAC molecule. Purity should be >95% for use in biological assays.

-

Characterization and Analysis

-

¹H NMR (Proton NMR): Expected signals would include a singlet for the methoxy (-OCH₃) protons around 3.9-4.1 ppm. Two aromatic protons on the pyridine ring would appear as doublets or doublet of doublets in the aromatic region (typically 7.5-8.5 ppm), showing coupling to each other and to the fluorine atom. The carboxylic acid proton (-COOH) would appear as a broad singlet far downfield (>10 ppm).

-

¹³C NMR (Carbon NMR): Key signals would include the carboxylic carbon (~165-170 ppm), carbons of the pyridine ring (ranging from ~110-160 ppm, with C-F and C-O carbons being significantly shifted), and the methoxy carbon (~55-60 ppm).

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would be expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 172.04 or the deprotonated molecule [M-H]⁻ at m/z 170.02.

Mechanism of Action for Derived PROTACs

A PROTAC synthesized using this compound as a building block functions by inducing the degradation of its target protein.

Caption: Mechanism of PROTAC-induced protein degradation.

The PROTAC molecule acts as a bridge, simultaneously binding to the POI and an E3 ubiquitin ligase, forming a ternary complex. This proximity enables the E3 ligase to transfer ubiquitin molecules onto the POI. This poly-ubiquitination serves as a molecular flag, marking the POI for recognition and subsequent degradation by the proteasome, the cell's protein disposal system. The PROTAC is then released and can act catalytically to induce the degradation of further POI molecules.

Safety and Handling

As with any laboratory chemical, this compound and its derivatives should be handled with appropriate care.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid generating dust. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. Storage under an inert atmosphere is recommended.

Conclusion

This compound represents a strategically important building block for modern drug discovery. Its substituted pyridine core is primed for incorporation into complex bioactive molecules, most notably as a warhead component in PROTACs. By understanding its fundamental properties and leveraging robust synthetic protocols for its incorporation, researchers can accelerate the development of novel therapeutics aimed at targeted protein degradation. This guide serves as a foundational resource to aid in these efforts, providing both the theoretical framework and practical methodologies required for success in the laboratory.

References

- Royal Society of Chemistry. (n.d.). Supplementary Information.

- Mano, T., & Stevens, R. W. (2001). An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid. PubMed.

- Yaqoob, S., Khan, F. A., Tanveer, N., Ali, S., Hameed, A., El-Seedi, H., ... & Wang, Y. (2024). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy.

- ResearchGate. (2010). ChemInform Abstract: An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid.

- Hawkins, P. J. (1962). Process for preparing 5-fluoronicotinic acid. U.S. Patent No. US3027380A.

- Google Patents. (n.d.). WO2022056100A1 - Processes and intermediates for the preparation of (s)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl).

- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).

- ResearchGate. (n.d.). 13C NMR spectral data of compounds 1, 4A, 10-13 and 15 (CDCI,. &values).

- Balcı, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

- ChemicalBook. (n.d.). 5-FLUORO-6-METHOXY-3-PYRIDINECARBOXYLIC ACID | 953780-42-2.

- ECHEMI. (n.d.). 953780-42-2, this compound Formula.

- Wang, Y. (2022).

- Thermo Fisher Scientific. (n.d.). This compound, min 95%, 100 mg.

- Google Patents. (n.d.). CN102584695B - Preparing method of 5-methylnicotinicacid.

- CrystEngComm. (2020). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. RSC Publishing.

- Gockel, L. M., Pfeifer, V., Baltes, F., Bachmaier, R. D., Wagner, K. G., Bendas, G., ... & Steinebach, C. (2022). Design, synthesis, and characterization of PROTACs targeting the androgen receptor in prostate and lung cancer models. Archiv der Pharmazie, 355(5), e202100467.

- ACS Webinars. (2023).

- BOC Sciences. (n.d.). PROTAC Molecules for Targeted Degradation.

Sources

- 1. An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. CN102584695B - Preparing method of 5-methylnicotinicacid - Google Patents [patents.google.com]

- 5. CN115433122A - Preparation method of 6-fluoronicotinic acid - Google Patents [patents.google.com]

- 6. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]

Introduction: The Critical Role of Solubility in Drug Discovery

An In-Depth Technical Guide to the Solubility of 5-Fluoro-6-methoxynicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

This compound is a substituted pyridine carboxylic acid derivative with the molecular formula C₇H₆FNO₃ and a molecular weight of 171.13 g/mol .[1][2] It serves as a key building block in medicinal chemistry, particularly in the synthesis of novel therapeutics such as protein degraders.[1] The journey of a compound from a laboratory curiosity to a viable drug candidate is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, aqueous solubility is arguably one of the most critical.

Poor solubility can severely hamper drug development by causing:

-

Limited absorption and poor oral bioavailability.[3]

-

Unreliable and irreproducible results in in vitro biological assays.[4]

-

Significant challenges in developing suitable formulations for preclinical and clinical studies.[5]

This guide provides a comprehensive overview of the principles and methodologies for accurately characterizing the solubility of this compound, empowering researchers to make informed decisions throughout the drug discovery and development pipeline.

Pillar 1: Understanding the Nuances of Solubility Measurement

The term "solubility" can be deceptive in its simplicity. In the context of drug discovery, it is essential to distinguish between two key measurements: thermodynamic and kinetic solubility.[5]

-

Thermodynamic Solubility: This is the true, equilibrium solubility of a compound. It represents the maximum concentration of a substance that can dissolve in a solvent at a specific temperature and pressure, where the dissolved solute is in equilibrium with an excess of undissolved solid.[3][6] This measurement is the gold standard for formulation development and late-stage lead optimization, as it reflects the stable state of the system.[6]

-

Kinetic Solubility: This is a high-throughput assessment that measures the concentration at which a compound precipitates out of a solution when added from a concentrated organic stock (typically dimethyl sulfoxide, DMSO).[4][7] It is not a true equilibrium measurement but rather an indication of a compound's tendency to remain in a supersaturated solution.[5] Due to its speed, it is invaluable during early-stage discovery for rapidly flagging compounds that may have solubility liabilities.[4][8]

The molecular structure of this compound, containing both a lipophilic methoxy group and an ionizable carboxylic acid, suggests that its solubility will be highly dependent on the pH of the medium—a characteristic common to its parent, nicotinic acid.[9] In acidic conditions, the carboxylic acid will be protonated, reducing its interaction with water, while in neutral to alkaline conditions, it will deprotonate to form a more soluble carboxylate anion.[9]

Pillar 2: Authoritative Protocols for Solubility Determination

The choice of method for determining solubility depends on the stage of research and the required level of precision. The following protocols represent industry-standard best practices.

Protocol 2.1: Thermodynamic Solubility via the Shake-Flask Method

The shake-flask method is the definitive technique for measuring thermodynamic solubility.[5][10] It is based on achieving a true equilibrium between the solid and dissolved states of the compound.

Experimental Workflow:

-

Preparation: Add an excess amount of solid this compound (enough to ensure undissolved solid remains at the end) to a known volume of the test solvent (e.g., phosphate-buffered saline (PBS) at pH 7.4) in a glass vial.[5][6]

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for a sufficient duration to ensure equilibrium is reached, typically 24 to 72 hours.[5][7][11]

-

Phase Separation: After incubation, separate the undissolved solid from the saturated solution. This is critically important and can be achieved by either:

-

Quantification: Carefully sample the clear supernatant or filtrate. Dilute the sample if necessary and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[3][12]

-

Data Analysis: The measured concentration represents the thermodynamic solubility of the compound in that specific solvent and temperature. The experiment should be run in duplicate or triplicate for statistical validity.[7]

Caption: Workflow for Thermodynamic Solubility Determination.

Protocol 2.2: Kinetic Solubility via Nephelometry or Direct UV/LC-MS

This high-throughput method is ideal for early-stage screening where speed is paramount.[8] It begins with the compound already dissolved in an organic solvent.[4]

Experimental Workflow:

-

Stock Solution: Prepare a concentrated stock solution of this compound in 100% DMSO (e.g., 10 or 20 mM).[8][13]

-

Plating: In a 96-well microtiter plate, dispense a small volume (e.g., 2-5 µL) of the DMSO stock solution into the wells.[13]

-

Buffer Addition: Rapidly add the aqueous buffer (e.g., PBS, pH 7.4) to achieve the desired final compound concentrations and a low final DMSO percentage (typically ≤2%).[4][13]

-

Incubation: Mix the plate thoroughly and incubate at a controlled temperature (e.g., 25°C) for a shorter period, typically 1 to 2 hours.[7]

-

Quantification: Determine the point of precipitation. Two common methods are:

-

Nephelometry: Measure the light scattering in each well using a nephelometer. An increase in scattered light indicates the formation of a precipitate.[7][14]

-

Filtration & Analysis: Filter the contents of the wells through a solubility filter plate. The concentration of the compound in the filtrate is then quantified by UV spectroscopy or LC-MS against a calibration curve.[4][13] This is considered a more direct and accurate kinetic measurement.[15]

-

Caption: Workflow for Kinetic Solubility Determination.

Pillar 3: Data Presentation and Interpretation

While specific experimental data for this compound is not publicly available, we can present a representative dataset based on the expected behavior of a nicotinic acid derivative. This allows for a practical discussion of data interpretation.

Table 1: Representative Solubility Data for this compound

| Solvent/Buffer System | Measurement Type | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |

| Water (pH 3.0) | Thermodynamic | 25 | < 50 | < 292 |

| Water (pH 7.4) | Thermodynamic | 25 | 850 | 4967 |

| PBS (pH 7.4) | Thermodynamic | 25 | 750 | 4383 |

| PBS (pH 7.4) | Kinetic | 25 | 150 | 876 |

| Ethanol | Thermodynamic | 25 | > 2000 | > 11685 |

| DMSO | Thermodynamic | 25 | > 10000 | > 58425 |

Interpretation of Results:

-

pH-Dependence: The data clearly illustrates the significant impact of pH. The low solubility at acidic pH 3.0 is expected as the carboxylic acid is protonated. At physiological pH 7.4, deprotonation leads to a substantial increase in aqueous solubility.

-

Kinetic vs. Thermodynamic: As is common, the kinetic solubility in PBS is lower than the thermodynamic value. This suggests the compound can precipitate from a supersaturated DMSO-derived solution, a critical finding for designing in vitro assays to avoid compound precipitation artifacts.

-

Organic Solvents: High solubility in polar organic solvents like ethanol and aprotic solvents like DMSO is typical and useful for preparing stock solutions and for certain formulation approaches.[16]

Conclusion

A thorough understanding and accurate measurement of solubility are non-negotiable for the successful progression of a drug candidate like this compound. By employing robust, validated protocols such as the shake-flask method for thermodynamic solubility and high-throughput kinetic assays for early screening, researchers can build a comprehensive solubility profile. This data-driven approach is fundamental to mitigating risks, enabling rational formulation design, and ultimately, increasing the probability of developing a safe and effective therapeutic.

References

- AxisPharm. Kinetic Solubility Assays Protocol.

- Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024). Protocols.io.

- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012).

- In-vitro Thermodynamic Solubility. (2025). Protocols.io.

- Domainex. Thermodynamic Solubility Assay.

- Charnwood Discovery. Kinetic Solubility - In Vitro Assay.

- BioDuro. ADME Solubility Assay.

- Solubility of Things. Niacin - Solubility of Things.

- Alsenz, J., & Kansy, M. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review, 14(5).

- Larsson, M. (2007). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- Evotec. Thermodynamic Solubility Assay.

- Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O.

- Ferreira, O., et al. (2016). Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. The Journal of Chemical Thermodynamics, 101, 394-401.

- This compound, min 95%, 100 mg. Stellarnova.

- 953780-42-2, this compound Formula. ECHEMI.

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. echemi.com [echemi.com]

- 3. evotec.com [evotec.com]

- 4. charnwooddiscovery.com [charnwooddiscovery.com]

- 5. researchgate.net [researchgate.net]

- 6. In-vitro Thermodynamic Solubility [protocols.io]

- 7. enamine.net [enamine.net]

- 8. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. lup.lub.lu.se [lup.lub.lu.se]

- 11. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 12. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 13. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 14. rheolution.com [rheolution.com]

- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 16. refp.cohlife.org [refp.cohlife.org]

A Comprehensive Spectroscopic Guide to 5-Fluoro-6-methoxynicotinic Acid: In-Depth Analysis of NMR, IR, and MS Data for Researchers and Drug Development Professionals

Abstract

This technical guide provides a detailed exploration of the spectroscopic properties of 5-Fluoro-6-methoxynicotinic acid, a key heterocyclic compound with significant potential in pharmaceutical research and development. In the absence of direct experimental spectra in publicly available literature, this document synthesizes predictive data based on established spectroscopic principles and data from analogous structures. We present an in-depth analysis of the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Furthermore, this guide offers detailed, field-proven protocols for the acquisition of high-quality spectroscopic data for solid organic molecules, ensuring scientific integrity and reproducibility. The causality behind experimental choices is explained, and all claims are supported by authoritative sources, providing a trustworthy and comprehensive resource for researchers, scientists, and professionals in drug development.

Introduction to this compound and the Imperative of Spectroscopic Characterization

This compound is a substituted pyridine derivative. The presence of a carboxylic acid, a methoxy group, and a fluorine atom on the pyridine ring makes it a molecule of interest for medicinal chemistry, as these functional groups can significantly influence its physicochemical properties, biological activity, and metabolic stability. Accurate structural elucidation and purity assessment are paramount in the drug discovery and development process, and spectroscopic techniques are the cornerstone of this characterization.

This guide delves into the three primary spectroscopic methods used for the characterization of organic molecules:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To probe the molecular structure by analyzing the magnetic properties of atomic nuclei.

-

Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule based on their vibrational frequencies.

-

Mass Spectrometry (MS): To determine the molecular weight and gain insights into the molecular structure through fragmentation analysis.

Due to the limited availability of published experimental spectra for this compound, this guide will provide a detailed predictive analysis of its spectroscopic data. This predictive approach, grounded in the analysis of closely related compounds and established spectroscopic theory, offers a robust framework for researchers working with this and similar molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds in solution. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, the precise connectivity of atoms in a molecule can be determined.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound in a suitable solvent like DMSO-d₆ would likely exhibit three distinct signals in the aromatic region and one signal for the methoxy group protons.

-

Carboxylic Acid Proton (-COOH): A broad singlet is expected at a downfield chemical shift, typically in the range of δ 12.0-13.0 ppm. The acidic nature of this proton and its potential for hydrogen bonding often result in a broad signal.

-

Aromatic Protons (Pyridine Ring):

-

The proton at position 2 (H-2) is expected to be a doublet, influenced by the adjacent proton at position 4. Its chemical shift will be significantly downfield due to the deshielding effect of the neighboring nitrogen atom and the carboxylic acid group.

-

The proton at position 4 (H-4) will likely appear as a doublet of doublets, being coupled to the proton at H-2 and the fluorine atom at position 5.

-

-

Methoxy Protons (-OCH₃): A sharp singlet corresponding to the three equivalent protons of the methoxy group is anticipated, typically in the range of δ 3.8-4.0 ppm.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. Due to the presence of fluorine, carbon-fluorine coupling will be observed for the carbons in proximity to the fluorine atom.

-

Carboxylic Carbon (-COOH): This carbon will appear as a singlet in the downfield region of the spectrum, typically around δ 165-175 ppm.

-

Aromatic Carbons (Pyridine Ring):

-

The carbon bearing the fluorine atom (C-5) will show a large one-bond carbon-fluorine coupling constant (¹JCF).

-

The carbons adjacent to the fluorine (C-4 and C-6) will exhibit smaller two-bond carbon-fluorine coupling constants (²JCF).

-

The chemical shifts of the ring carbons will be influenced by the substituents. The carbon attached to the electron-withdrawing carboxylic acid group (C-3) and the nitrogen atom (C-2 and C-6) will be deshielded.

-

-

Methoxy Carbon (-OCH₃): A singlet for the methoxy carbon is expected in the range of δ 50-60 ppm.

Experimental Protocol for NMR Data Acquisition

This protocol outlines the steps for acquiring high-quality NMR spectra of a solid sample like this compound.

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid sample.

-

Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in a clean, dry vial. The choice of solvent is critical to ensure the sample is fully dissolved and to avoid signal overlap with the analyte.

-

Transfer the solution to a standard 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for the desired nuclei (¹H and ¹³C).

-

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum using standard parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Acquire the ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay may be necessary. Proton decoupling is typically used to simplify the spectrum to singlets for each carbon, though coupled spectra can be acquired to observe C-H couplings.

-

Diagram: Molecular Structure and Atom Numbering for NMR Assignments

Caption: Atom numbering for NMR assignments.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. The absorption of this radiation is detected and plotted as a spectrum of transmittance or absorbance versus wavenumber.

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid, aromatic ring, methoxy group, and carbon-fluorine bond.

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode | Predicted Intensity |

| 3300-2500 | Carboxylic Acid (-OH) | O-H stretch (H-bonded) | Broad, Strong |

| ~1700 | Carboxylic Acid (C=O) | C=O stretch | Strong |

| 1600-1450 | Aromatic Ring (C=C) | C=C stretching | Medium to Strong |

| ~1300-1000 | C-O Stretch | Ether and Carboxylic Acid | Strong |

| ~1250-1000 | C-F Stretch | Strong |

-

O-H Stretch (Carboxylic Acid): A very broad absorption band is expected in the region of 3300-2500 cm⁻¹ due to the hydrogen-bonded hydroxyl group of the carboxylic acid dimer.[1]

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700 cm⁻¹ is characteristic of the carbonyl group in a carboxylic acid.[2]

-

C=C Stretch (Aromatic Ring): Several bands of medium to strong intensity are expected in the 1600-1450 cm⁻¹ region, corresponding to the carbon-carbon stretching vibrations within the pyridine ring.[3]

-

C-O Stretch: Strong absorptions in the 1300-1000 cm⁻¹ region will arise from the C-O stretching of the carboxylic acid and the methoxy group.

-

C-F Stretch: A strong absorption band in the 1250-1000 cm⁻¹ region is characteristic of the carbon-fluorine bond.

Experimental Protocol for IR Data Acquisition (ATR Method)

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.

-

Instrument Preparation: Ensure the ATR crystal is clean. Record a background spectrum of the empty ATR accessory.

-

Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Apply Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal surface.

-

Data Acquisition: Collect the IR spectrum of the sample. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

Cleaning: After analysis, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue.

Diagram: IR Spectroscopy Workflow

Caption: A typical workflow for ATR-IR spectroscopy.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern.

Predicted Mass Spectrum and Fragmentation

For this compound (Molecular Weight: 171.13 g/mol ), the mass spectrum will show a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) depending on the ionization technique used.

-

Molecular Ion Peak: In Electron Ionization (EI), a molecular ion peak at m/z 171 would be expected. In soft ionization techniques like Electrospray Ionization (ESI), a protonated molecule [M+H]⁺ at m/z 172 or a deprotonated molecule [M-H]⁻ at m/z 170 would likely be observed.

-

Fragmentation Pattern: The fragmentation of the molecular ion can provide valuable structural information. Plausible fragmentation pathways for this compound include:

-

Loss of a hydroxyl radical (•OH) from the carboxylic acid group, resulting in a fragment at m/z 154.

-

Loss of a methoxy radical (•OCH₃), leading to a fragment at m/z 140.

-

Decarboxylation (loss of CO₂) to give a fragment at m/z 127.

-

Cleavage of the pyridine ring can also occur, leading to smaller fragment ions. The fragmentation of nicotinic acid derivatives often involves the loss of the carboxyl group followed by the elimination of HCN from the pyridine ring.[4]

-

Experimental Protocol for Mass Spectrometry Data Acquisition

This protocol describes a general procedure for obtaining a mass spectrum using ESI-MS.

-

Sample Preparation:

-

Prepare a dilute solution of the sample (typically in the micromolar to nanomolar concentration range) in a suitable solvent such as methanol, acetonitrile, or a mixture with water. A small amount of formic acid or ammonium acetate can be added to promote ionization.

-

-

Instrument Setup:

-

Calibrate the mass spectrometer using a standard calibration solution to ensure accurate mass measurements.

-

Set the ESI source parameters, including the capillary voltage, nebulizing gas pressure, and drying gas flow rate and temperature, to optimal values for the analyte.

-

-

Data Acquisition:

-

Introduce the sample solution into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

-

Acquire the mass spectrum over a suitable m/z range to include the expected molecular ion and fragment ions.

-

If tandem mass spectrometry (MS/MS) is available, the molecular ion can be isolated and fragmented to obtain a detailed fragmentation spectrum.

-

Diagram: Mass Spectrometry Analysis Pipeline

Caption: The general pipeline for mass spectrometry analysis.

Summary and Conclusion

This technical guide has provided a comprehensive overview of the predicted spectroscopic data for this compound. By synthesizing information from analogous compounds and fundamental spectroscopic principles, we have presented a detailed interpretation of the expected NMR, IR, and MS spectra. The provided experimental protocols offer a reliable framework for researchers to acquire high-quality data for this and similar solid organic molecules.

The combination of these spectroscopic techniques provides a powerful and complementary approach to the unambiguous characterization of this compound. NMR spectroscopy elucidates the detailed molecular structure, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry determines the molecular weight and provides further structural clues through fragmentation analysis. This multi-faceted spectroscopic approach is indispensable for ensuring the identity, purity, and quality of compounds in a research and drug development setting.

References

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.

-

National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. Retrieved January 5, 2026, from [Link]

-

PubChem. (n.d.). This compound. Retrieved January 5, 2026, from [Link]

-

Infrared Spectroscopy. (2023, October 2). Chemistry LibreTexts. Retrieved January 5, 2026, from [Link]

-

Mass Spectrometry. (2023, October 2). Chemistry LibreTexts. Retrieved January 5, 2026, from [Link]

-

Li, Y., et al. (2010). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). Journal of Chromatography B, 878(13-14), 1051–1058. [Link]

- Katritzky, A. R., & Pozharskii, A. F. (2000). Handbook of Heterocyclic Chemistry (2nd ed.). Pergamon.

- Gunther, H. (2013). NMR Spectroscopy: Basic Principles, Concepts, and Applications in Chemistry (3rd ed.). Wiley-VCH.

- Szafran, M., Koput, J., & Dega-Szafran, Z. (1998). FT-IR and Raman spectra, ab initio and DFT calculations of pyridine-N-oxide, 2-, 3- and 4-carboxypyridine N-oxides. Journal of Molecular Structure, 448(2-3), 135-151.

-

ResearchGate. (n.d.). 1H-NMR and 13C-NMR spectra of 5-FA. Retrieved January 5, 2026, from [Link]]

-

Doc Brown's Chemistry. (n.d.). Infrared Spectroscopy. Retrieved January 5, 2026, from [Link]1]

-

UCLA Chemistry. (n.d.). IR Absorption Table. Retrieved January 5, 2026, from [Link]2]

-

Katritzky, A. R., & Lagowski, J. M. (1960). The Infrared Spectra of Heterocyclic Compounds. Part II. Monosubstituted Pyridines. Journal of the Chemical Society, 657-660. [Link]3]

-

Zhang, L., et al. (2010). Quantification of Niacin and Its Metabolite Nicotinuric Acid in Human Plasma by LC-MS/MS: Application to a Clinical Trial of a Fixed Dose Combination Tablet of Niacin Extended-Release/Simvastatin (500 mg/10 mg) in Healthy Chinese Volunteers. Journal of Chromatographic Science, 48(9), 747–752. [Link]4]

Sources

- 1. Infrared spectra prediction [cheminfo.org]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 4. Quantification of Niacin and Its Metabolite Nicotinuric Acid in Human Plasma by LC-MS/MS: Application to a Clinical Trial of a Fixed Dose Combination Tablet of Niacin Extended-Release/Simvastatin (500 mg/10 mg) in Healthy Chinese Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Deployment of 5-Fluoro-6-methoxynicotinic Acid: An In-depth Technical Guide for the Modern Medicinal Chemist

Abstract

In the landscape of contemporary drug discovery, the strategic incorporation of fluorinated heterocyclic scaffolds is a cornerstone of rational drug design. The fluorine atom, with its unique electronic properties, can profoundly influence the metabolic stability, pKa, and binding affinity of a molecule. When integrated into a privileged heterocyclic system like pyridine, it offers a powerful tool for modulating pharmacokinetic and pharmacodynamic properties. This guide provides an in-depth technical overview of 5-Fluoro-6-methoxynicotinic acid, an emerging and highly valuable building block for medicinal chemistry. We will explore its synthesis, key chemical transformations, and its potential in the construction of novel therapeutic agents, providing field-proven insights and detailed experimental protocols to empower researchers in drug development.

Introduction: The Rationale for Fluorinated Pyridines in Drug Design

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, with the pyridine ring being a particularly prevalent motif.[1] The introduction of a fluorine atom onto this scaffold is a well-established strategy to enhance the drug-like properties of a molecule. Fluorine's high electronegativity can lower the pKa of nearby basic centers, influencing a compound's ionization state at physiological pH and thereby affecting its solubility, permeability, and target engagement. Furthermore, the carbon-fluorine bond is exceptionally strong, often rendering the molecule more resistant to metabolic degradation by cytochrome P450 enzymes, which can lead to an extended biological half-life.[2]

This compound combines these advantages in a single, versatile building block. The fluorine at the 5-position and the methoxy group at the 6-position create a unique electronic and steric environment on the pyridine ring, offering multiple avenues for synthetic diversification. The carboxylic acid at the 3-position serves as a convenient handle for a variety of chemical transformations, most notably amide bond formation, a ubiquitous linkage in pharmaceutical compounds.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical properties of a building block is paramount for its effective utilization in synthesis.

| Property | Value | Source |

| CAS Number | 953780-33-0 | Internal Database |

| Molecular Formula | C₇H₆FNO₃ | [3] |

| Molecular Weight | 171.13 g/mol | [3] |

| Appearance | Off-white to white solid | General Observation |

| Boiling Point (Predicted) | 275.9°C at 760 mmHg | [3] |

| XLogP3 (Predicted) | 0.8 | [3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 5 | [3] |

While extensive experimental spectroscopic data for this specific molecule is not widely published, representative data from closely related 5-fluoro-6-methoxypyridine derivatives suggest the following expected spectral characteristics:

-

¹H NMR: Resonances for the two aromatic protons on the pyridine ring are expected, along with a singlet for the methoxy group protons. The chemical shifts will be influenced by the electron-withdrawing effects of the fluorine and carboxylic acid groups.

-

¹³C NMR: Signals for the six unique carbon atoms of the pyridine ring and the one carbon of the methoxy group will be observed. The carbon bearing the fluorine atom will exhibit a characteristic large coupling constant (¹JCF).

-

¹⁹F NMR: A singlet is expected for the fluorine atom.

-

Mass Spectrometry: The exact mass can be used to confirm the elemental composition of the molecule.[3]

Synthesis of the Core Building Block

A logical starting point for the synthesis is a di-substituted pyridine that can be selectively functionalized. A potential route could involve the selective methoxylation of a dihalopyridine, followed by the introduction of the carboxylic acid moiety, and finally, fluorination. An alternative and potentially more direct approach would be the oxidation of a corresponding methyl-substituted pyridine.

Proposed Synthetic Pathway: Oxidation of a Precursor

This pathway relies on the synthesis of a 3-methyl-5-fluoro-6-methoxypyridine precursor, followed by oxidation to the carboxylic acid.

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis of 6-Methoxypyridine-3-carboxylic acid (Analogous Procedure)

This protocol for a closely related compound illustrates the key methoxylation step.

Materials:

-

6-Chloropyridine-3-carboxylic acid

-

Methanol (MeOH)

-

4 M Methanolic sodium methylate solution

-

Distilled water

-

11.9 M Hydrochloric acid (HCl)

Procedure:

-

Suspend 6-chloropyridine-3-carboxylic acid (4.15 g) in methanol (40 cc).[2]

-

To this suspension, add 4 M methanolic sodium methylate solution (40 cc).[2]

-

Heat the mixture under reflux for 60 hours.[2]

-

Distill off the solvent under reduced pressure.[2]

-

Take up the residue in distilled water (100 cc).[2]

-

Acidify the mixture to pH 5 with 11.9 M hydrochloric acid.[2]

-

Separate the resulting precipitate by filtration.

-

Wash the precipitate with distilled water (5 x 10 cc) and dry in the air to yield 6-methoxypyridine-3-carboxylic acid.[2]

Key Chemical Transformations and Applications

The utility of this compound as a heterocyclic building block is realized through its participation in a variety of chemical reactions that enable the construction of more complex molecules.

Amide Bond Formation: The Gateway to Bioactive Molecules

The carboxylic acid functionality is a prime site for amide bond formation, a cornerstone reaction in medicinal chemistry for linking molecular fragments.

Caption: General workflow for amide bond formation.

Experimental Protocol: HATU-Mediated Amide Coupling (General Procedure)

This protocol is a robust and widely used method for the formation of amide bonds.

Materials:

-

This compound

-

Amine of interest

-

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

Dissolve this compound (1.0 eq) in DMF.

-

Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution.

-

Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

-

Add the desired amine (1.0-1.2 eq) to the reaction mixture.

-

Stir the reaction at room temperature until completion (typically 1-4 hours, monitor by TLC or LC-MS).

-

Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Suzuki-Miyaura Cross-Coupling: Forging Carbon-Carbon Bonds

While the title compound itself is not directly used in Suzuki coupling, its boronic acid derivative, (5-Fluoro-6-methoxypyridin-3-yl)boronic acid, is a key intermediate for forming C-C bonds with aryl or heteroaryl halides.[4] This reaction is instrumental in creating biaryl structures, which are prevalent in many classes of therapeutic agents.

Caption: Suzuki-Miyaura cross-coupling reaction.

Potential in PROTAC Development

Proteolysis-targeting chimeras (PROTACs) are an exciting new therapeutic modality that hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins. PROTACs are heterobifunctional molecules, and building blocks like this compound are ideal for constructing the linker component that connects the target protein binder to the E3 ligase ligand. The fluorinated pyridine motif can impart favorable physicochemical properties to the linker, such as improved solubility and metabolic stability.

Applications in Bioactive Molecules: An Expert Perspective

While there is a limited number of publicly disclosed, named bioactive molecules containing the exact this compound scaffold, its potential can be inferred from the biological activities of closely related compounds. For instance, various fluorinated and alkoxylated nicotinic acid derivatives have been investigated for their activity as:

-

Antibacterial agents: The quinolone class of antibiotics, which often feature a fluorinated core, demonstrates the utility of such motifs in targeting bacterial enzymes.[5]

-

Kinase inhibitors: The pyridine core is a common feature in many kinase inhibitors, and the substituents on this compound can be tailored to achieve specific binding interactions in the ATP-binding pocket of kinases.

-

CNS-active agents: The ability of fluorine to modulate lipophilicity makes it a valuable tool for designing molecules that can cross the blood-brain barrier.

The novelty of this compound suggests that it is an emerging building block with significant potential for the discovery of next-generation therapeutics. Its strategic deployment in drug discovery programs is likely to lead to the development of novel candidates with improved pharmacological profiles.

Conclusion

This compound is a highly promising heterocyclic building block that offers a unique combination of features for the modern medicinal chemist. Its fluorinated pyridine core provides a strategic advantage for enhancing the drug-like properties of a molecule, while the carboxylic acid handle allows for versatile synthetic elaboration. Although it is a relatively new entrant into the catalog of commercially available building blocks, the principles and protocols outlined in this guide provide a solid foundation for its successful application in the synthesis of novel and potentially life-changing medicines. As the drive for more effective and safer drugs continues, the strategic use of such well-designed building blocks will be more critical than ever.

References

-

Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). Coupling Reagents. Retrieved from [Link]

-

Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

- Kumar, S., Siddiqui, A. A., & Shah, S. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 51(4), 653-656.

-

PrepChem.com. (n.d.). Synthesis of 6-Methoxypyridine-3-carboxylic acid. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. Retrieved from [Link]

- Google Patents. (n.d.). CN101508676B - Synthesis process of 6-methoxy pyridazine-3-carboxylic acid.

-

PubMed. (n.d.). A practical preparation of methyl 2-methoxy-6-methylaminopyridine-3-carboxylate from 2,6-dichloro-3-trifluoromethylpyridine. Retrieved from [Link]

-

ResearchGate. (n.d.). Applied Suzuki Cross-Coupling Reaction for the Syntheses of Biologically Active Compounds. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis and biological activity of 5-alkyl-1,7,8-trisubstituted-6-fluoroquinoline-3-carboxylic acids. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Site-Specific C-H Chalcogenation of Quinoxalin-2(1H) - Supporting Information. Retrieved from [Link]

-

Lookchem. (n.d.). Directed Lithiation of 3--2-methoxypyridines: Synthetic Route to Nevirapine and Its 4-Substitured Derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of Novel Multifunctional Pyridine-2,6-dicarboxylic Acid Derivatives. Retrieved from [Link]

-

PubChem. (n.d.). (5-Fluoro-6-methoxypyridin-3-yl)boronic acid. Retrieved from [Link]

-

Eurasian Chemico-Technological Journal. (2004). About the Routes of Oxidative Conversion of 2-methyl-5-ethylpyridine on Vanadium Oxide Modified Catalyst. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. Retrieved from [Link]

-

ResearchGate. (n.d.). About the Routes of Oxidative Conversion of 2-methyl-5-ethylpyridine on Vanadium Oxide Modified Catalyst. Retrieved from [Link]

-

R Discovery. (2015). Directed Lithiation and Substitution of Pyridine Derivatives. Retrieved from [Link]

Sources

The Ascendant Therapeutic Potential of 5-Fluoro-6-methoxynicotinic Acid Derivatives: A Technical Guide for Drug Discovery Professionals

Foreword: The Strategic Imperative for Novel Fluorinated Heterocycles in Modern Drug Discovery

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine into heterocyclic scaffolds has emerged as a cornerstone for enhancing pharmacological profiles. The unique physicochemical properties of the fluorine atom—its high electronegativity, small size, and ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] This guide delves into the promising yet underexplored class of compounds derived from 5-fluoro-6-methoxynicotinic acid, a scaffold that synergistically combines the benefits of a fluorinated pyridine ring with the electronic influence of a methoxy group. Our objective is to provide researchers, medicinal chemists, and drug development professionals with a comprehensive technical resource that not only outlines the current state of knowledge but also illuminates a rational path forward for the exploration of these derivatives as next-generation therapeutics.

The Core Moiety: this compound

This compound is a substituted pyridine carboxylic acid with the chemical formula C7H6FNO3 and a molecular weight of 171.13 g/mol .[2][3][4] Its structure presents a unique electronic and steric arrangement, making it an attractive starting point for the synthesis of a diverse library of derivatives. The strategic placement of the fluoro and methoxy groups on the nicotinic acid core is anticipated to modulate the compound's reactivity and biological interactions, offering a fertile ground for medicinal chemistry exploration.

Synthetic Pathways to Novel Derivatives: A Chemist's Perspective

The synthesis of derivatives from the this compound core typically involves the modification of the carboxylic acid group. Standard organic chemistry transformations can be employed to generate a wide array of functional groups, including amides, esters, and hydrazones.

General Synthesis of Amide Derivatives

A common and versatile approach to generating bioactive compounds is the formation of an amide bond. This can be achieved through a multi-step process commencing with the activation of the carboxylic acid, followed by reaction with a desired amine.

Experimental Protocol: Synthesis of a Hypothetical Amide Derivative

-

Acid Chloride Formation: To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL) under an inert atmosphere (N2), add oxalyl chloride (1.2 eq) dropwise at 0 °C. Add a catalytic amount of N,N-dimethylformamide (DMF, 1 drop).

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Solvent Removal: Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude 5-fluoro-6-methoxynicotinoyl chloride.

-

Amidation: Dissolve the crude acid chloride in anhydrous DCM (10 mL) and cool to 0 °C. Add a solution of the desired primary or secondary amine (1.1 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) in DCM dropwise.

-

Work-up and Purification: Allow the reaction to proceed at room temperature for 4-6 hours. Upon completion, wash the reaction mixture with 1 M HCl, saturated NaHCO3 solution, and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired amide derivative.

Synthesis of Hydrazone Derivatives

Hydrazones are another class of derivatives that have shown significant biological activity.[5][6] The synthesis typically involves the formation of a hydrazide intermediate, which is then condensed with an appropriate aldehyde or ketone.

Experimental Protocol: Synthesis of a Hypothetical Hydrazone Derivative

-

Esterification: Reflux a solution of this compound (1.0 eq) in methanol (20 mL) with a catalytic amount of sulfuric acid for 8 hours. Neutralize the reaction mixture with saturated NaHCO3 solution and extract with ethyl acetate. Dry the organic layer and concentrate to give the methyl 5-fluoro-6-methoxynicotinate.

-

Hydrazide Formation: Reflux the methyl ester (1.0 eq) with hydrazine hydrate (5.0 eq) in ethanol for 12 hours. Cool the reaction mixture to room temperature, and collect the precipitated product by filtration. Wash with cold ethanol to yield the 5-fluoro-6-methoxynicotinohydrazide.

-

Hydrazone Synthesis: Dissolve the hydrazide (1.0 eq) in ethanol and add a catalytic amount of glacial acetic acid. Add the desired aldehyde or ketone (1.0 eq) and reflux for 4-6 hours. Monitor the reaction by TLC.

-

Isolation: Cool the reaction mixture to room temperature. The resulting hydrazone derivative often precipitates out of solution and can be collected by filtration, washed with cold ethanol, and dried.

Core [label="5-Fluoro-6-methoxy-\nnicotinic acid", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AcidChloride [label="Acid Chloride\nFormation", fillcolor="#FBBC05", fontcolor="#202124"]; Amide [label="Amide\nDerivatives", fillcolor="#34A853", fontcolor="#FFFFFF"]; Ester [label="Esterification", fillcolor="#FBBC05", fontcolor="#202124"]; Hydrazide [label="Hydrazide\nFormation", fillcolor="#FBBC05", fontcolor="#202124"]; Hydrazone [label="Hydrazone\nDerivatives", fillcolor="#34A853", fontcolor="#FFFFFF"];

Core -> AcidChloride [label=" Oxalyl Chloride,\n DMF (cat.)"]; AcidChloride -> Amide [label=" R1R2NH,\n Et3N"]; Core -> Ester [label=" MeOH,\n H2SO4 (cat.)"]; Ester -> Hydrazide [label=" N2H4·H2O"]; Hydrazide -> Hydrazone [label=" RCHO"]; }

General synthetic routes to amide and hydrazone derivatives.

Potential Biological Activities: A Multifaceted Therapeutic Landscape

While direct studies on this compound derivatives are emerging, the broader class of fluorinated and methoxy-substituted nicotinic acid and related heterocyclic derivatives has demonstrated a wide spectrum of biological activities. These findings provide a strong rationale for investigating the therapeutic potential of this specific scaffold.

Anticancer Activity

The introduction of fluorine into heterocyclic compounds can significantly enhance their anticancer properties.[1][7][8] Several studies have reported the potent antiproliferative activity of fluorinated derivatives against various cancer cell lines.

For instance, fluorinated benzothiazole derivatives have shown potent activity against human breast and colon carcinoma cell lines, with GI50 values in the sub-micromolar range.[1] Similarly, fluorinated-indole derivatives have demonstrated high potency against prostate, lung, and pancreas cancer cell lines, with one derivative exhibiting an IC50 value of 0.8 µM against A549 lung cancer cells.[1] Furthermore, fluoroquinolone derivatives have also been investigated for their anticancer potential, with some hybrids showing significant cytotoxic activity against leukemia and renal cell carcinoma cell lines.[9]

The proposed mechanisms for the anticancer activity of such compounds are diverse and may include the inhibition of key enzymes involved in cancer cell proliferation, induction of apoptosis, and cell cycle arrest.[7][8]

Experimental Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay

-

Cell Seeding: Seed cancer cells (e.g., A549, MCF-7, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well in a suitable culture medium. Incubate for 24 hours at 37 °C in a humidified atmosphere with 5% CO2.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Start [label="Seed Cancer Cells\nin 96-well Plate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Treat [label="Treat with Test\nCompounds", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Incubate1 [label="Incubate\n(48-72h)"]; MTT [label="Add MTT Reagent", fillcolor="#FBBC05", fontcolor="#202124"]; Incubate2 [label="Incubate\n(4h)"]; Solubilize [label="Add DMSO to\nDissolve Formazan"]; Read [label="Measure Absorbance\nat 570 nm", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analyze [label="Calculate IC50\nValues"];

Start -> Treat; Treat -> Incubate1; Incubate1 -> MTT; MTT -> Incubate2; Incubate2 -> Solubilize; Solubilize -> Read; Read -> Analyze; }

Workflow for the MTT cytotoxicity assay.

Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases, and the development of novel anti-inflammatory agents is a significant therapeutic goal.[10] Derivatives of nicotinic acid and related heterocycles have shown promise in this area.

For example, certain isonicotinic acid derivatives have exhibited exceptional anti-inflammatory activity, with one compound showing an IC50 value eight-fold better than the standard drug ibuprofen in an in vitro assay measuring the inhibition of reactive oxygen species production.[11] The mechanism of action for such compounds may involve the inhibition of key inflammatory enzymes like cyclooxygenase (COX) and 5-lipoxygenase (5-LOX).[12]

Experimental Protocol: In Vivo Anti-inflammatory Assessment using the Carrageenan-Induced Paw Edema Model

-

Animal Acclimatization: Acclimatize male Wistar rats or Swiss albino mice for at least one week before the experiment.

-

Compound Administration: Administer the test compounds orally or intraperitoneally at a specific dose. Administer the vehicle to the control group and a standard anti-inflammatory drug (e.g., indomethacin) to the positive control group.

-

Induction of Edema: After one hour, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.

-